molecular formula C12H21BrO2 B13631662 4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran

4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran

Cat. No.: B13631662
M. Wt: 277.20 g/mol
InChI Key: OUUVAANEWSCPNU-UHFFFAOYSA-N
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Description

4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran is an organic compound with the molecular formula C11H19BrO2. This compound is characterized by a tetrahydropyran ring substituted with a bromomethyl group and a cyclopentyl group linked via an oxygen atom. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran typically involves the reaction of tetrahydropyran with bromomethylcyclopentane in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Base: Potassium carbonate or sodium hydroxide.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous flow systems: To improve efficiency and yield.

    Purification: Using techniques such as distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Alcohols or ketones.

    Reduction: Methyl-substituted tetrahydropyran derivatives.

Scientific Research Applications

4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the tetrahydropyran ring provides stability and structural diversity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)tetrahydropyran: Lacks the cyclopentyl group, making it less complex.

    4-(Chloromethyl)tetrahydropyran: Similar structure but with a chlorine atom instead of bromine.

    4-(Hydroxymethyl)tetrahydropyran: Contains a hydroxyl group instead of a bromomethyl group.

Uniqueness

4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran is unique due to the presence of both the bromomethyl and cyclopentyl groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions and reactions that are not possible with simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

4-[[1-(bromomethyl)cyclopentyl]oxymethyl]oxane

InChI

InChI=1S/C12H21BrO2/c13-10-12(5-1-2-6-12)15-9-11-3-7-14-8-4-11/h11H,1-10H2

InChI Key

OUUVAANEWSCPNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CBr)OCC2CCOCC2

Origin of Product

United States

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